Magnesium;propane;bromide

Catalog No.
S13913206
CAS No.
M.F
C3H7BrMg
M. Wt
147.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;propane;bromide

Product Name

Magnesium;propane;bromide

IUPAC Name

magnesium;propane;bromide

Molecular Formula

C3H7BrMg

Molecular Weight

147.30 g/mol

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LVKCSZQWLOVUGB-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C.[Mg+2].[Br-]

Magnesium;propane;bromide, commonly referred to as isopropylmagnesium bromide, is an organomagnesium compound with the chemical formula C3H7BrMg\text{C}_3\text{H}_7\text{BrMg}. It is classified as a Grignard reagent, which are crucial in organic synthesis due to their ability to form carbon-carbon bonds. This compound appears as a colorless liquid and is known for its high reactivity, particularly toward electrophiles, making it a valuable reagent in various

  • Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to produce alcohols. For example:
    C3H7BrMg+RCHOC3H7CH OH R+MgBrOH\text{C}_3\text{H}_7\text{BrMg}+\text{RCHO}\rightarrow \text{C}_3\text{H}_7\text{CH OH R}+\text{MgBrOH}
  • Substitution Reactions: It can replace halogens in organic halides, forming new carbon-carbon bonds.
  • Coupling Reactions: In the presence of palladium catalysts, it can participate in cross-coupling reactions to form larger organic molecules .

The hydrolysis of isopropylmagnesium bromide with water yields propane and magnesium hydroxide bromide:

C3H7BrMg+H2OC3H8+Mg OH Br\text{C}_3\text{H}_7\text{BrMg}+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_8+\text{Mg OH Br}

The synthesis of isopropylmagnesium bromide involves the following steps:

  • Preparation: Combine magnesium turnings with isopropyl bromide in an anhydrous solvent (typically diethyl ether or tetrahydrofuran) under inert conditions to prevent moisture from interfering with the reaction.

    Reaction:
    C3H7Br+MgC3H7BrMg\text{C}_3\text{H}_7\text{Br}+\text{Mg}\rightarrow \text{C}_3\text{H}_7\text{BrMg}
  • Purification: The resulting Grignard reagent must be handled under inert atmospheres and stored away from moisture due to its reactivity with water .

Isopropylmagnesium bromide has several significant applications in organic chemistry:

  • Synthesis of Alcohols: It is widely used for the synthesis of secondary and tertiary alcohols through nucleophilic addition to carbonyl compounds.
  • Formation of Carbon-Carbon Bonds: It plays a crucial role in forming new carbon-carbon bonds in synthetic organic chemistry.
  • Research

Interaction studies involving isopropylmagnesium bromide typically focus on its reactivity with various electrophiles. Its nucleophilic nature allows it to interact effectively with:

  • Aldehydes and Ketones: Forming alcohols.
  • Organic Halides: Leading to the formation of new carbon chains.
  • Carbon Dioxide: To produce carboxylic acids upon hydrolysis.

These interactions are vital for understanding its role in synthetic pathways and optimizing reaction conditions for desired products .

Isopropylmagnesium bromide has several similar compounds, primarily other Grignard reagents. Here’s a comparison highlighting its uniqueness:

Compound NameFormulaReactivityUnique Feature
Methylmagnesium BromideCH3MgBr\text{CH}_3\text{MgBr}HighSmallest alkyl group; simplest Grignard reagent
Ethylmagnesium BromideC2H5MgBr\text{C}_2\text{H}_5\text{MgBr}ModerateUseful for forming larger alcohols
Isopropylmagnesium ChlorideC3H7MgCl\text{C}_3\text{H}_7\text{MgCl}ModerateChlorine instead of bromine; different solubility characteristics
Butylmagnesium BromideC4H9MgBr\text{C}_4\text{H}_9\text{MgBr}HighLarger alkyl group; used for different synthetic pathways

Isopropylmagnesium bromide stands out due to its ability to introduce an isopropyl group into molecules, making it particularly useful for specific synthetic applications where sterics play a role in reactivity .

Solvent Effects on Grignard Formation Kinetics

The formation of magnesium propyl bromide is profoundly influenced by solvent choice, which governs reaction kinetics, reagent stability, and Schlenk equilibrium dynamics. Diethyl ether (Et~2~O) and tetrahydrofuran (THF) remain the primary solvents due to their ability to stabilize the Grignard intermediate through coordination to the magnesium center. In Et~2~O, the reaction proceeds rapidly at room temperature, with the ether’s moderate donor strength facilitating magnesium activation while maintaining a balance between solvation and reactivity. THF, a stronger Lewis base, enhances solubility for less reactive substrates but may prolong induction periods due to excessive stabilization of Mg intermediates.

Hydrocarbon solvents like toluene, when used with minimal ether additives, shift the Schlenk equilibrium toward monomeric RMgX species, favoring faster alkyl halide insertion. For instance, in toluene with 10% Et~2~O, the reaction rate for propyl bromide increases by 40% compared to pure Et~2~O, as reduced solvation lowers the activation energy for Mg insertion. However, highly coordinating solvents like 1,4-dioxane inhibit reactivity by over-stabilizing Mg complexes, leading to incomplete conversions.

Table 1: Solvent Effects on Magnesium Propyl Bromide Synthesis

Solvent SystemDielectric ConstantReaction Time (h)Yield (%)
Diethyl Ether4.32.592
THF7.53.888
Toluene + 10% Et~2~O2.41.995
1,4-Dioxane2.26.065

Data adapted from studies on solvent-Grignard interactions.

Magnesium Activation Techniques for Enhanced Reactivity

Magnesium surface activation is critical to overcoming the induction period during Grignard formation. Mechanical methods, such as ball-milling or grinding magnesium turnings, increase the surface area by disrupting the passivating oxide layer, reducing the induction time from 30 minutes to under 5 minutes. Chemical activators like iodine or 1,2-dibromoethane pre-treat the Mg surface, generating reactive sites for alkyl halide insertion. For example, iodine-activated Mg achieves 98% conversion of propyl bromide within 1 hour, compared to 75% for untreated Mg.

Ultrasound irradiation offers a solvent-compatible activation method, enabling reactions in marginally wet ethers. By cavitationally removing MgO layers, ultrasound reduces induction times by 70% even in solvents containing up to 0.5% water. This technique is particularly advantageous for large-scale syntheses, where controlled exothermicity is essential.

Table 2: Impact of Activation Methods on Reaction Efficiency

Activation MethodInduction Time (min)Conversion (%)
Untreated Mg3075
Iodine-Activated Mg598
Ultrasound-Assisted1094
Ball-Milled Mg397

Data derived from studies on Mg activation.

Comparative Analysis with Isopropylmagnesium Halide Syntheses

The synthesis of magnesium propyl bromide diverges significantly from that of isopropylmagnesium halides (iPrMgX) due to steric and electronic differences. While propyl bromide (primary alkyl halide) reacts readily with Mg in Et~2~O at 25°C, isopropyl bromide (secondary alkyl halide) requires elevated temperatures (40–50°C) and stronger donors like THF to achieve comparable yields. The branched structure of iPrMgX imposes greater steric hindrance, slowing both Mg insertion and subsequent reactions.

Table 3: Comparison of Propyl vs. Isopropylmagnesium Bromide Synthesis

ParameterPropylMgBriPrMgBr
Optimal SolventEt~2~OTHF
Reaction Temperature25°C40–50°C
Induction Time5–10 min20–30 min
Yield92–95%85–88%

Data synthesized from Grignard formation studies.

The Schlenk equilibrium further differentiates these reagents. PropylMgBr predominantly exists as RMgX in Et~2~O, whereas iPrMgX exhibits greater disproportionation to R~2~Mg and MgX~2~ due to steric destabilization of the monomeric form. This equilibrium shift necessitates stricter temperature control during iPrMgX preparation to prevent precipitate formation.

Nucleophilic Addition Pathways in Carbonyl Functionalization

Magnesium;propane;bromide, systematically known as propylmagnesium bromide, exhibits distinctive nucleophilic addition pathways when reacting with carbonyl-containing compounds [1] [2]. The fundamental mechanism involves the nucleophilic attack of the carbanionic propyl group on the electrophilic carbonyl carbon atom [3] [4]. This process proceeds through a well-defined tetrahedral intermediate formation pathway that is characteristic of Grignard reagent reactivity patterns [5].

The nucleophilic addition mechanism initiates with the coordination of the carbonyl oxygen to the magnesium center, forming a pre-reaction complex [6] [7]. This coordination activates the carbonyl group by increasing the electrophilicity of the carbonyl carbon through Lewis acid-base interaction [8]. The propyl group, bearing a partial negative charge due to the electronegativity difference between carbon and magnesium, subsequently attacks the carbonyl carbon in a concerted fashion [9] [10].

The reaction pathway follows a substrate-independent reductive cycloaddition mechanism of the Meisenheimer type [11]. Computational studies using density functional theory methods have revealed that the nucleophilic addition proceeds through a four-membered cyclic transition state involving the magnesium center, the propyl carbon, the carbonyl carbon, and the carbonyl oxygen [12] [7]. This transition state geometry facilitates the simultaneous formation of the carbon-carbon bond and the coordination of the oxygen to magnesium.

The tetrahedral alkoxide intermediate formed represents a critical species in the reaction coordinate [5] [13]. This intermediate exhibits significant thermodynamic stability due to the strong magnesium-oxygen bond formation, with binding energies ranging from 95 to 135 kilojoules per mole [6] [7]. The alkoxide character of this intermediate is further stabilized through both covalent and ionic bonding interactions with the magnesium center [8].

Experimental kinetic studies have demonstrated that the barrier height for the monomeric reaction pathway is significantly higher than that for the linear dimeric pathway [6] [7]. This observation indicates that propylmagnesium bromide preferentially reacts through aggregated species rather than as isolated monomeric units in solution [14] [6]. The linear dimeric form participates more readily in nucleophilic addition reactions due to the cooperative effects of multiple magnesium centers in stabilizing the transition state [6] [15].

Reaction ParameterValueReference
Activation Energy (Ea)40.9 kJ/mol [16]
Pre-exponential Factor (A)4.18 × 10³⁷ s⁻¹ [16]
Rate Constant at 298 K~10⁻⁴ cm/s [17]
Rate Constant Range10⁻⁵ to 10⁻³ cm/s [17]
Temperature DependenceExponential increase [18]

Temperature-Dependent Reaction Coordinate Analysis

The temperature dependence of propylmagnesium bromide reactivity follows classical Arrhenius behavior, with reaction rates exhibiting exponential increases as temperature rises [17] [19]. Comprehensive kinetic investigations have established that the formation of Grignard reagents demonstrates significant temperature sensitivity, with activation energies typically ranging from 35 to 45 kilojoules per mole [17] [20].

Temperature-dependent studies reveal that the equilibrium isotope effects for coordination and oxidative addition processes exhibit complex behavior that deviates from simple van't Hoff relationships [18]. At low temperatures, the equilibrium isotope effects demonstrate inverse values, while normal values are observed at elevated temperatures [18]. This temperature-dependent transition reflects the underlying zero-point energy changes upon isotopic substitution, where product stabilization exceeds reactant stabilization at cryogenic conditions [18].

The reaction coordinate analysis demonstrates that temperature variations significantly influence the relative stability of different reaction intermediates [21] [11]. At temperatures below 233 Kelvin, the magnesium hemiacetal intermediate predominates, while ketone formation becomes increasingly favorable as temperature increases [21] [11]. This temperature-dependent equilibrium shift has profound implications for reaction selectivity and product distribution in synthetic applications [21].

Arrhenius parameter determination for propylmagnesium bromide formation yields activation energies of approximately 40.9 kilojoules per mole and pre-exponential factors of 4.18 × 10³⁷ reciprocal seconds [16] [20]. These values indicate that the rate-limiting step involves partial insertion of magnesium into the carbon-halide bond rather than simple electron transfer processes [17]. The magnitude of the entropic barrier suggests significant structural reorganization occurs during the transition state formation [17].

Temperature-dependent rate constant measurements reveal that heterogeneous rate constants for Grignard formation range from 10⁻⁵ to 10⁻³ centimeters per second across the temperature range of 273 to 373 Kelvin [17]. The temperature coefficient demonstrates that reaction rates approximately double for every 10 Kelvin increase in temperature within the normal operating range [17] [19].

Reaction StepΔH (kJ/mol)ΔG (kJ/mol)Temperature Range (K)
Nucleophilic Addition-85 to -120-75 to -105200-350
Alkoxide Intermediate Formation-95 to -135-80 to -115200-350
Protonation (Hydrolysis)-25 to -40-15 to -30273-373
Overall Reaction-362 to -397-340 to -375200-373

Advanced computational methods employing reference interaction site model self-consistent field theory with second-order Møller-Plesset perturbation corrections have provided detailed free energy profiles for temperature-dependent reaction pathways [6] [7]. These calculations demonstrate that the free energy barriers for nucleophilic addition decrease monotonically with increasing temperature, consistent with experimental observations [6] [15].

Solvent Coordination Complexes in Transition State Stabilization

The coordination of solvent molecules to the magnesium center in propylmagnesium bromide plays a crucial role in determining reaction rates and mechanisms [14] [22]. Ethereal solvents, particularly diethyl ether and tetrahydrofuran, form stable coordination complexes through donation of electron pairs from oxygen atoms to the electron-deficient magnesium center [22] [23].

In diethyl ether solutions, propylmagnesium bromide typically coordinates two to four ether molecules, forming tetrahedral or octahedral geometries around the magnesium center [24] [22]. The coordination number depends on steric factors, temperature, and concentration effects [24] [25]. Tetrahydrofuran demonstrates stronger coordination ability than diethyl ether due to the reduced steric hindrance and higher electron density at the oxygen atom [26] [23].

The solvent coordination significantly influences the Schlenk equilibrium, which governs the distribution of various organomagnesium species in solution [14]. Molecular dynamics simulations reveal that solvent dynamics directly controls the equilibrium between different coordination states [14]. The most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to facilitate ligand exchange and product formation [14].

Transition state stabilization occurs through specific solvent-magnesium interactions that lower the activation energy for nucleophilic addition [8] [6]. The coordinated solvent molecules provide electronic stabilization through sigma-donation and help maintain the tetrahedral geometry around magnesium during the reaction [23] [8]. This stabilization effect is particularly pronounced in tetrahydrofuran, where the binding energies range from 55 to 75 kilojoules per mole [26] [23].

The coordination complex stability varies significantly with solvent choice, affecting both reaction rates and selectivity [26] [23]. Tetrahydrofuran forms the most stable complexes, followed by dimethoxyethane, diethyl ether, and toluene [26] [23]. The higher boiling point of tetrahydrofuran compared to diethyl ether allows for elevated reaction temperatures, which accelerates reaction rates and improves substrate solubility [26].

SolventCoordination NumberBinding Energy (kJ/mol)Stabilization Effect
Diethyl Ether2-445-65Moderate
Tetrahydrofuran2-455-75Strong
Dimethoxyethane2-350-70Strong
Toluene1-225-35Weak

Advanced computational studies using cluster models embedded in bulk solvent demonstrate that the solvation structure changes dynamically during the reaction process [6] [7]. The most solvated magnesium atoms undergo bond cleavage more readily, while bond formation occurs preferentially at less solvated centers [14]. This solvent-mediated mechanism explains the flat free energy profiles observed for many Grignard reactions [14] [6].

n-Propylmagnesium bromide serves as a crucial reagent in the n-propylation of heterocyclic compounds, offering unique advantages in synthetic strategies for complex heterocyclic systems. The compound's nucleophilic properties enable efficient introduction of propyl groups into various heterocyclic frameworks [1] [2].

Direct n-Propylation of Nitrogen-Containing Heterocycles

The utilization of n-propylmagnesium bromide in heterocyclic n-propylation represents a significant advancement in organometallic chemistry. Recent studies have demonstrated that this reagent effectively participates in ligand-coupling reactions with pyridylsulfonium salts, enabling the synthesis of bis-heterocyclic compounds with wide functional group tolerance [3]. The reaction proceeds through a unique mechanism involving nucleophilic attack at the heterocyclic substrate, followed by subsequent coupling to generate structurally diverse heterocyclic products.

In heterocyclic synthesis, the compound exhibits exceptional reactivity toward substituted pyridines, pyrimidines, and other nitrogen-containing aromatic systems. The preparation of magnesiated heterocycles using halogen-magnesium exchange reactions has been extensively documented, with n-propylmagnesium bromide serving as an effective nucleophile for subsequent functionalizations [4]. These reactions typically proceed under mild conditions and demonstrate remarkable selectivity for specific positions on the heterocyclic ring.

Regioselective Approaches to Heterocycle Functionalization

The regioselective metalation of heterocycles using n-propylmagnesium bromide has emerged as a powerful tool for synthetic chemists. Research has shown that the compound can participate in chlorine-magnesium exchange reactions with tetrachlorothiophene and other heteroaryl chlorides, providing access to functionalized heterocycles that would be challenging to prepare through conventional methods [4]. The reaction conditions can be optimized to achieve high regioselectivity, with exchange typically occurring at the most electronically favored position.

Studies have demonstrated the compound's efficacy in the synthesis of polyfunctional heterocycles, including pyridines, imidazoles, furans, thiophenes, and pyrroles [4]. The reaction mechanism involves initial coordination of the magnesium center with the heterocyclic substrate, followed by nucleophilic attack and subsequent product formation. This methodology provides a new entry point for accessing a broad range of polyfunctional heterocyclic derivatives with potential pharmaceutical applications.

Heterocycle TypeReaction ConditionsYield RangeSelectivity
Pyridines-20°C to 0°C, THF65-85%>95% regioselective
Pyrimidines-30°C, 2 equiv.55-78%>90% regioselective
Thiophenes0°C, 1.5 equiv.70-90%>85% regioselective
Imidazoles-10°C, 1.2 equiv.60-80%>92% regioselective

Solvent-Controlled Selectivity in Heterocycle Propylation

The solvent-controlled selectivity of n-propylation reactions using n-propylmagnesium bromide has been systematically investigated. Research has revealed that the choice of solvent dramatically influences the regioselectivity of reactions with azolo-fused ring heterocycles [5]. In tetrahydrofuran (THF), the reaction exhibits preferential attack at specific nitrogen positions, while in dimethyl sulfoxide (DMSO), the selectivity pattern is reversed.

The mechanism underlying this solvent-dependent selectivity involves the formation of different ionic species depending on the solvent environment. In THF, close ion pairs or tight ion pairs control the alkylation selectivity, while in DMSO, solvent-separated ion pairs predominate [5]. This understanding has enabled chemists to design more selective synthetic protocols by appropriate solvent selection.

Cross-Coupling Reactions with Aryl Electrophiles

The cross-coupling capabilities of n-propylmagnesium bromide with aryl electrophiles have been extensively studied, revealing its versatility in forming carbon-carbon bonds under various catalytic conditions. These reactions represent a cornerstone of modern organometallic chemistry, enabling the construction of complex molecular architectures through strategic bond formation.

Nickel-Catalyzed Cross-Coupling Protocols

Nickel-catalyzed cross-coupling reactions involving n-propylmagnesium bromide have demonstrated remarkable efficiency in forming carbon-carbon bonds with aryl electrophiles. Studies have shown that n-octyl fluoride can undergo cross-coupling with n-propylmagnesium bromide in the presence of 1,3-butadiene using nickel chloride as a catalyst at room temperature [6]. The reaction proceeds through a unique four-component coupling mechanism, involving the alkyl fluoride, the Grignard reagent, and two molecules of the diene additive.

The mechanism of these nickel-catalyzed reactions involves several key steps: initial formation of anionic nickel complexes through oxidative dimerization of butadiene on nickel(0), followed by complexation with the Grignard reagent [7]. The carbon-carbon bond formation occurs through nucleophilic attack at the γ-carbon of the anionic nickel complex, leading to the desired cross-coupling product. This methodology has been successfully applied to various aryl halides, demonstrating broad substrate scope and functional group tolerance.

Copper-Catalyzed Coupling Systems

Copper-catalyzed cross-coupling reactions with n-propylmagnesium bromide have emerged as a complementary approach to nickel-catalyzed systems. Research has demonstrated that copper chloride can effectively catalyze the coupling of alkyl fluorides with n-propylmagnesium bromide, often providing superior yields compared to nickel-catalyzed reactions [6]. The copper-catalyzed process operates through a distinct mechanism involving copper(I) intermediates and exhibits different reactivity patterns compared to nickel systems.

The efficiency of copper-catalyzed cross-coupling depends significantly on the electronic nature of the electrophile and the reaction conditions. Studies have shown that electron-rich aryl electrophiles tend to undergo more efficient coupling reactions, while electron-deficient substrates may require modified conditions or additives to achieve optimal yields [6]. The addition of coordinating ligands can further enhance the selectivity and efficiency of these transformations.

Palladium-Catalyzed Aryl Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent another important class of transformations involving n-propylmagnesium bromide. These reactions typically proceed through the well-established Kumada coupling mechanism, involving oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the Grignard reagent and reductive elimination to form the carbon-carbon bond [8].

The stereochemical outcome of these reactions has been carefully investigated, with studies demonstrating that the coupling can proceed with high stereoselectivity under appropriate conditions [9]. For example, the reaction of n-propylmagnesium iodide with tetrahydrofuran derivatives has been shown to produce alcohols with high diastereoselectivity, highlighting the potential for stereocontrolled synthesis using these reagents.

Catalyst SystemTemperatureYield RangeSelectivity
NiCl₂/PPh₃25°C60-80%Moderate
CuCl₂/Additive25°C70-90%High
Pd(PPh₃)₄60°C75-95%Very High

Iron-Catalyzed Cross-Coupling Developments

Iron-catalyzed cross-coupling reactions have gained significant attention as a sustainable alternative to precious metal catalysis. Research has demonstrated that iron catalysts can effectively promote the coupling of aryl halides with n-propylmagnesium bromide under mild conditions [10]. The iron-catalyzed process offers several advantages, including lower cost, reduced toxicity, and compatibility with a wide range of functional groups.

The mechanism of iron-catalyzed cross-coupling involves the formation of iron(I) species as the catalytically active intermediate [10]. The reaction proceeds through oxidative addition of the aryl halide to iron(I), followed by transmetalation with the Grignard reagent and reductive elimination. Studies have shown that the most important factor for achieving high conversion is the slow addition of the Grignard reagent to prevent catalyst deactivation through over-reduction.

Tandem Reaction Sequences for Polyfunctional Molecules

The development of tandem reaction sequences utilizing n-propylmagnesium bromide has opened new avenues for the efficient synthesis of polyfunctional molecules. These cascade reactions combine multiple bond-forming steps in a single reaction vessel, significantly improving synthetic efficiency and reducing the number of isolation and purification steps required.

Intramolecular Cascade Reactions

Intramolecular tandem reactions involving n-propylmagnesium bromide have been successfully employed in the synthesis of complex cyclic structures. Research has demonstrated that the reagent can participate in cascade sequences involving initial nucleophilic addition followed by subsequent cyclization reactions [11]. These transformations typically proceed through the formation of intermediate alkoxides that can undergo further intramolecular reactions to generate polycyclic products.

The optimization of these cascade reactions requires careful consideration of reaction conditions, including temperature, solvent, and stoichiometry. Studies have shown that the use of different solvents can dramatically influence the outcome of cascade reactions, with tetrahydrofuran generally providing better conversion than dichloromethane [11]. The reaction temperature also plays a crucial role, with lower temperatures typically favoring the formation of desired products through improved selectivity.

Sequential Addition-Cyclization Protocols

Sequential addition-cyclization protocols represent another important class of tandem reactions involving n-propylmagnesium bromide. These reactions typically involve initial addition of the Grignard reagent to an electrophilic substrate, followed by intramolecular cyclization to generate complex polycyclic structures [12]. The methodology has been successfully applied to the synthesis of diverse heterocyclic scaffolds, including indole derivatives and bridged ring systems.

The mechanism of these sequential reactions involves multiple steps: initial nucleophilic addition of the Grignard reagent to generate an intermediate, followed by intramolecular cyclization through ring-closing metathesis or other cyclization processes [12]. The choice of electrophile and reaction conditions can be optimized to favor specific cyclization pathways, enabling the selective formation of desired products.

Oxidative Tandem Processes

Oxidative tandem processes involving n-propylmagnesium bromide have emerged as powerful tools for the synthesis of complex molecules. Research has demonstrated that oxygen-assisted four-component reactions can be developed using the reagent in combination with molecular oxygen [13]. These reactions proceed through oxygenation of the Grignard reagent followed by sequential additions to generate polyfunctional products.

The oxygen-assisted four-component reaction involves several key steps: initial oxygenation of the Grignard reagent with molecular oxygen to form a magnesium enolate, followed by addition to chiral imines and subsequent transformations [13]. This methodology enables the synthesis of amino alcohols with high stereoselectivity and represents a significant advancement in the development of sustainable synthetic protocols.

Reaction TypeSubstrate ClassProduct TypeYield Range
CascadeAldehydesPolycyclic alcohols60-85%
SequentialIminesAmino alcohols70-90%
OxidativeChiral auxiliariesOptically active compounds65-80%

Applications in Natural Product Synthesis

The application of n-propylmagnesium bromide in natural product synthesis has been extensively documented, with numerous examples demonstrating its utility in the construction of complex molecular frameworks. The reagent has been successfully employed in the synthesis of various natural products, including terpenes, alkaloids, and other bioactive compounds [14].

The strategic use of n-propylmagnesium bromide in natural product synthesis often involves its incorporation into key carbon-carbon bond-forming steps that establish the core structure of the target molecule. The reagent's ability to participate in tandem reaction sequences makes it particularly valuable for the efficient assembly of complex polycyclic structures commonly found in natural products.

Research has shown that the compound can be effectively utilized in the synthesis of pharmaceutical intermediates, with applications in the production of various active pharmaceutical ingredients [15]. The scalability of reactions involving n-propylmagnesium bromide has been demonstrated through successful multi-gram scale preparations, highlighting its potential for industrial applications in pharmaceutical manufacturing.

Hydrogen Bond Acceptor Count

2

Exact Mass

145.95815 g/mol

Monoisotopic Mass

145.95815 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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